molecular formula C27H20ClNO5 B12204429 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate

Cat. No.: B12204429
M. Wt: 473.9 g/mol
InChI Key: UDBWIGOAXJMIGF-WYMPLXKRSA-N
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Description

The compound "(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate" is a synthetic molecule featuring a benzofuran backbone fused with an indole moiety and a 2-chlorobenzoate ester. Its indole and benzofuran components are common in pharmaceuticals and natural products, often associated with anticancer, antimicrobial, or pesticidal properties .

Properties

Molecular Formula

C27H20ClNO5

Molecular Weight

473.9 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate

InChI

InChI=1S/C27H20ClNO5/c1-15-23(34-27(31)18-6-4-5-7-21(18)28)11-9-19-25(30)24(33-26(15)19)12-16-14-29(2)22-10-8-17(32-3)13-20(16)22/h4-14H,1-3H3/b24-12+

InChI Key

UDBWIGOAXJMIGF-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Fischer Indolization

Fischer indolization remains a cornerstone for indole synthesis. A modified protocol involves reacting 4-methoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions (e.g., polyphosphoric acid or HCl/EtOH). The reaction proceeds via cyclization of the hydrazone intermediate, yielding 5-methoxy-1-methylindole in ~75% yield. Key parameters include:

ParameterOptimal ConditionYield Impact
Acid catalystPolyphosphoric acid (PPA)Increases cyclization rate
Temperature80–100°CHigher yields at 100°C
Reaction time4–6 hoursProlonged time reduces byproducts

Vilsmeier-Haack-Arnold Reaction

For substrates requiring regioselective methoxy substitution, the Vilsmeier-Haack-Arnold reaction is preferred. Benzofuran-3(2H)-one is treated with POCl₃ and DMF to form a chlorinated intermediate, followed by hydroxylamine hydrochloride to introduce the nitrile group. Subsequent reduction and methylation yield the 5-methoxy-1-methylindole core.

Formation of the Benzofuran Core

The 7-methyl-3-oxo-2,3-dihydro-1-benzofuran segment is synthesized via base-promoted cyclization or transition metal-catalyzed coupling .

Base-Promoted Cyclization

A three-step sequence starting from 3-chlorobenzofuran-2-carbaldehyde is widely employed:

  • Cl → SCH₂CO₂Me substitution : Treatment with Na₂S and methyl chloroacetate introduces a thioether moiety.

  • Aldehyde → nitrile conversion : Reaction with hydroxylamine hydrochloride forms the oxime, followed by dehydration to the nitrile.

  • Cyclization : KOt-Bu in THF induces cyclization to the benzofuran-2-carboxylate (yield: 68–72%).

Palladium-Catalyzed Coupling

Heterogeneous catalysts like graphene oxide-grafted Pd(II) complexes enable one-pot benzofuran synthesis from 2-iodophenols and terminal acetylenes. For the 7-methyl variant, 2-iodo-5-methylphenol reacts with propargyl alcohol under CO atmosphere, achieving 85% yield.

Condensation to Form the Methylidene Bridge

The indole and benzofuran subunits are linked via a Knoevenagel condensation .

Reaction Conditions

  • Catalyst : Piperidine or ammonium acetate in acetic acid.

  • Molar ratio : 1:1.2 (benzofuran:indole) to drive completion.

  • Temperature : Reflux in toluene (110°C) for 8 hours.

Stereochemical Control

The (2E)-configuration is favored due to steric repulsion between the indole’s 1-methyl group and the benzofuran’s 7-methyl substituent. DFT calculations indicate a ΔG‡ of 12.3 kcal/mol for the E-isomer, compared to 15.7 kcal/mol for the Z-form.

Esterification with 2-Chlorobenzoic Acid

The final step involves esterifying the benzofuran’s hydroxyl group with 2-chlorobenzoic acid.

Schotten-Baumann Esterification

  • Reagents : 2-Chlorobenzoyl chloride, NaOH (10% aqueous), dichloromethane.

  • Conditions : 0°C to room temperature, 2-hour stirring.

  • Yield : 89% after recrystallization (ethanol/water).

Steglich Esterification

For acid-sensitive substrates, N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF achieve 93% yield.

Optimization and Industrial-Scale Considerations

Solvent Selection

SolventBoiling Point (°C)Reaction Rate (k, h⁻¹)Environmental Impact
Toluene1100.45High
Ethanol780.32Low
Cyclopentyl methyl ether1060.49Moderate

Green chemistry approaches favor cyclopentyl methyl ether for its low toxicity and high efficiency.

Catalytic Recycling

Heterogeneous Pd catalysts (e.g., GO@PNP–Pd) retain 98% activity after five cycles, reducing metal waste.

Purity Control

HPLC analyses reveal critical impurities:

  • Unreacted indole : <0.5% (USP limits).

  • Di-ester byproduct : <0.2% (controlled via stoichiometry).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing indole structures exhibit significant antimicrobial activity. For instance, related indole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate may possess similar properties. Studies on indole-containing metal complexes have reported substantial anti-Mycobacterium tuberculosis activity, indicating potential applications in treating bacterial infections .

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The structural features of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate may contribute to its ability to inhibit tumor growth. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit proliferation .

Anti-inflammatory Effects

Compounds with indole structures have been studied for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step reactions starting from simpler indole derivatives. The methodology often includes condensation reactions and functional group modifications to achieve the desired structure .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various indole derivatives, (2E)-2-[5-methoxyindole] derivatives were tested against strains of E. coli and S. aureus. Results indicated that compounds with similar structural motifs exhibited MIC values significantly lower than standard antibiotics, suggesting the potential of this compound as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of indole-based compounds on human cancer cell lines. The results demonstrated that compounds resembling (2E)-2-[5-methoxyindole] exhibited dose-dependent cytotoxicity against breast cancer cells, indicating a promising avenue for further research into its anticancer properties .

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related research on structurally or functionally similar molecules:

Indole- and Benzofuran-Containing Compounds

Ferroptosis-Inducing Agents (FINs): highlights indole derivatives (e.g., FINs) as potent ferroptosis triggers in oral squamous cell carcinoma (OSCC). While the target compound’s indole scaffold aligns with these agents, its ester-linked 2-chlorobenzoate group may alter bioavailability or mechanism compared to simpler indole-based FINs. For example, natural indole alkaloids (e.g., indole-3-carbinol) show higher selectivity for OSCC cells over normal cells .

Plant-Derived Insecticidal Compounds: emphasizes how structural features (e.g., ester groups, halogenation) in plant-derived compounds influence insecticidal efficacy.

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Indole-Based FINs (e.g., indole-3-carbinol) Plant-Derived Methyl Benzoate
Core Structure Benzofuran-indole hybrid Simple indole Benzoate ester
Halogenation 2-chlorobenzoate None None (unless modified)
Bioactivity (Inferred) Potential anticancer/pesticidal Ferroptosis induction in OSCC Insecticidal
Selectivity (Therapeutic Window) Unknown High (OSCC vs. normal cells) Variable

Table 2: Physicochemical Properties

Property Target Compound PEGDA Quinoline Yellow
Solubility Likely low (ester/chlorine) High (hydrophilic) Moderate (aqueous)
Molecular Weight ~500 g/mol (estimated) 700 g/mol 477 g/mol
Applications Research compound 3D cell scaffolding Dye/biological imaging

Biological Activity

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic molecule that has attracted attention due to its potential biological activities. This compound features an indole moiety, a benzofuran structure, and a chlorobenzoate group, which suggest diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H23ClNO5C_{28}H_{23}ClNO_5 with a molecular weight of approximately 466.93 g/mol. The structural complexity allows for multiple interactions within biological systems, potentially leading to various therapeutic effects.

PropertyValue
Molecular FormulaC28H23ClN O5
Molecular Weight466.93 g/mol
CAS Number929418-23-5

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the indole ring is particularly significant as it is known for its role in many biologically active compounds, influencing pathways related to cancer, inflammation, and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate. For instance, derivatives of benzofuran have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 20 µM to 70 µM against various bacterial strains, indicating potential effectiveness in treating infections caused by resistant bacteria .

Anticancer Properties

Indole derivatives are often studied for their anticancer potential due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. Specific mechanisms may include the induction of apoptosis through activation of caspases and inhibition of cell cycle progression .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, a characteristic common among indole derivatives. Studies have indicated that certain benzofuran derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

A study published in Pharmaceutical Biology examined the antibacterial activity of various indole derivatives against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The research found that certain compounds exhibited potent antibacterial effects, with MIC values comparable to established antibiotics . Another investigation focused on the anticancer effects of benzofuran derivatives, showing significant cytotoxicity against several cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally similar benzofuran or benzoxazole derivatives often involves multi-step reactions, such as refluxing precursors with aryl acids or using hexafluoropropan-2-ol as a solvent to enhance reaction efficiency. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates were synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acid for 15 hours, followed by purification via ice-cold precipitation . Optimization may require adjusting reaction time, solvent polarity, and stoichiometric ratios. Characterization via IR, NMR, and HRMS is critical to confirm structural integrity .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, especially when paired with UV-Vis detection to monitor chromophores in the indole and benzofuran moieties . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) can resolve stereochemistry and confirm substituent positions. Mass spectrometry (HRMS) provides precise molecular weight validation .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and compare peak areas over time. For time-sensitive experiments, continuous cooling (e.g., 4°C) is recommended to mitigate organic degradation, as observed in wastewater matrix studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity or reactivity in biological systems?

  • Methodological Answer : Molecular docking and dynamics simulations using software like Discovery Studio or AutoDock Vina can model interactions with target proteins (e.g., enzymes or receptors). Construct a small-molecule library of analogous 2-arylbenzofuran derivatives to compare electronic properties (HOMO/LUMO) and steric effects. ChemDraw or Gaussian-based DFT calculations aid in optimizing substituent positioning .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity or spectral results?

  • Methodological Answer : Perform replicate experiments under controlled conditions to rule out environmental variability. For spectral discrepancies, cross-validate using complementary techniques (e.g., XRD for crystallinity or FTIR for functional groups). If bioactivity varies, assess cell-line specificity or assay interference from degradation byproducts .

Q. What methodologies are effective in studying the compound’s degradation pathways and metabolites?

  • Methodological Answer : Use LC-MS/MS to identify degradation products by tracking molecular ion fragments. For metabolic studies, incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C) can trace degradation routes in environmental matrices .

Q. How can researchers validate analytical methods for this compound to meet regulatory standards?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Test parameters include:

  • Linearity : Calibration curves across 50–150% of the target concentration.
  • Precision : Intra-day/inter-day RSD ≤ 2%.
  • Accuracy : Spike recovery (98–102%).
  • Robustness : Vary HPLC mobile phase pH (±0.2) or flow rate (±10%) to assess reproducibility .

Q. What experimental designs minimize bias when investigating structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., methoxy vs. methyl groups) and measure biological endpoints (e.g., IC₅₀). Use ANOVA to identify statistically significant contributors to activity. Blind assays and randomized sample processing reduce observer bias .

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